molecular formula C8H6IN3O2 B8758331 2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 918485-22-0

2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B8758331
CAS No.: 918485-22-0
M. Wt: 303.06 g/mol
InChI Key: FNFMXLUSNPGYKO-UHFFFAOYSA-N
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Description

2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production methods for 2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to the presence of the iodo and acetic acid groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can be modified to create a wide range of derivatives with potentially improved properties .

Properties

CAS No.

918485-22-0

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

2-(3-iodopyrazolo[3,4-b]pyridin-1-yl)acetic acid

InChI

InChI=1S/C8H6IN3O2/c9-7-5-2-1-3-10-8(5)12(11-7)4-6(13)14/h1-3H,4H2,(H,13,14)

InChI Key

FNFMXLUSNPGYKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2I)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl (3-Iodo-pyrazolo[3,4-b]pyridin-1-yl)-acetate (11 g, 33 mmol, 1 equiv) was dissolved in 50 mL of THF and 50 mL of MeOH to the solution was added 40 mL of 1N LiOH for 3 h. The organic solvents were evaporated and the remaining aqueous phase was neutralized with 1N HCl to a pH of about 1 which resulted in the precipitation of the desired product as a white solid was filtered and air dried to give (3-iodo-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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